molecular formula C22H26F3N3OS B563723 Fluphenazine-d8 Dihydrochloride CAS No. 1323633-98-2

Fluphenazine-d8 Dihydrochloride

Numéro de catalogue: B563723
Numéro CAS: 1323633-98-2
Poids moléculaire: 445.574
Clé InChI: PLDUPXSUYLZYBN-BGKXKQMNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fluphenazine-d8 Dihydrochloride is a deuterium-labeled analog of Fluphenazine Dihydrochloride (CAS 146-56-5), a potent dopamine D1/D2 receptor antagonist used in antipsychotic research and therapy . The deuterated version replaces eight hydrogen atoms with deuterium, enhancing its stability in metabolic and pharmacokinetic studies. This isotopic labeling makes it invaluable as an internal standard in mass spectrometry and tracer studies, ensuring accurate quantification of the parent compound in biological matrices .

This compound retains the pharmacological profile of its non-deuterated counterpart, acting primarily on dopamine receptors to modulate neurotransmission. Its high purity (>99%) and specificity are critical for research reproducibility .

Propriétés

Numéro CAS

1323633-98-2

Formule moléculaire

C22H26F3N3OS

Poids moléculaire

445.574

Nom IUPAC

2-[2,2,3,3,5,5,6,6-octadeuterio-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C22H26F3N3OS/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)30-21)9-3-8-26-10-12-27(13-11-26)14-15-29/h1-2,4-7,16,29H,3,8-15H2/i10D2,11D2,12D2,13D2

Clé InChI

PLDUPXSUYLZYBN-BGKXKQMNSA-N

SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO

Synonymes

4-[3-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazine-d8-ethanol Dihydrochloride;  4-[3-[2-(Trifluoromethyl)phenothiazin-10-yl]propyl]-1-_x000B_piperazine-d8-ethanol Dihydrochloride;  Anatensol-d8;  Dapotum-d8;  Flufenazin-d8; 

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fluphenazine-d8 Dihydrochloride involves the deuteration of FluphenazineThe reaction conditions often involve the use of deuterated solvents and catalysts under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The final product is then purified through crystallization or chromatography techniques to meet the required standards for research and pharmaceutical applications .

Analyse Des Réactions Chimiques

Types of Reactions: Fluphenazine-d8 Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with altered functional groups .

Applications De Recherche Scientifique

Analytical Chemistry

Fluphenazine-d8 is extensively used as an internal standard in analytical methods such as:

  • Mass Spectrometry : It aids in quantifying fluphenazine and its metabolites, improving the accuracy of drug concentration measurements.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The deuterated form provides clearer spectra, allowing for better structural elucidation of fluphenazine-related compounds.

Pharmacokinetic Studies

Pharmacokinetic studies involving fluphenazine-d8 focus on:

  • Absorption and Distribution : Understanding how the drug is absorbed into the bloodstream and distributed throughout the body.
  • Metabolism : Investigating how fluphenazine is metabolized in the liver and other tissues, including the identification of metabolites.
  • Excretion : Analyzing how fluphenazine and its metabolites are eliminated from the body, which is crucial for determining dosing regimens.

Drug Development

Fluphenazine-d8 plays a significant role in drug development processes by:

  • Providing insights into the pharmacokinetics and metabolism of fluphenazine, which can inform the design of new antipsychotic medications.
  • Serving as a model compound for studying the effects of structural modifications on drug action and safety profiles.

Neuropharmacological Research

Research involving fluphenazine-d8 contributes to understanding neuropharmacological mechanisms, particularly:

  • Dopamine Receptor Interaction : Fluphenazine-d8 retains the ability to block postsynaptic dopamine D1 and D2 receptors, similar to its non-deuterated form. This action is essential for its therapeutic effects in managing psychotic disorders.
  • Neurotoxicity Studies : Studies have indicated that high doses of fluphenazine can lead to neurotoxic effects, such as parkinsonism, which can be investigated using fluphenazine-d8 to understand dose-response relationships better.

Case Study 1: Fluphenazine-Induced Parkinsonism

A notable case study involved a 31-year-old woman who developed severe parkinsonism after an inappropriate administration of fluphenazine decanoate. The patient received an excessive dosage over a short period, leading to acute extrapyramidal symptoms. This case highlights:

  • The importance of proper dosing and monitoring in patients receiving antipsychotic medications.
  • The potential for using deuterated forms like fluphenazine-d8 to study the pharmacodynamics and long-term effects of antipsychotics on the central nervous system .

Case Study 2: Pharmacokinetic Profiling

In another study, researchers utilized fluphenazine-d8 to profile the pharmacokinetics of fluphenazine in healthy volunteers. Key findings included:

  • Detailed absorption rates and metabolic pathways were elucidated using deuterated standards.
  • Variations in individual metabolism were observed, emphasizing the need for personalized medicine approaches in psychiatric treatment .

Summary Table of Applications

Application AreaDescription
Analytical ChemistryInternal standard for mass spectrometry and NMR spectroscopy
Pharmacokinetic StudiesInvestigates absorption, distribution, metabolism, and excretion
Drug DevelopmentInsights into pharmacokinetics inform new drug design
Neuropharmacological ResearchExamines dopamine receptor interactions and potential neurotoxic effects

Mécanisme D'action

Fluphenazine-d8 Dihydrochloride exerts its effects primarily by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action leads to the suppression of dopamine-mediated neurotransmission, which is believed to alleviate symptoms of psychotic disorders. Additionally, the compound affects the release of hypothalamic and hypophyseal hormones, influencing various physiological processes such as basal metabolism, body temperature, and wakefulness .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Deuterated Analogs

Perphenazine D8 Dihydrochloride
  • Structure : Deuterated at eight positions, similar to Fluphenazine-d7.
  • Targets : Dopamine and 5-HT receptors, with a broader serotonergic activity profile .
  • Applications : Used as a reference standard in neuropharmacological studies. Purity exceeds 98%, comparable to Fluphenazine-d8 .
Fenoldopam-d4 Mesylate
  • Structure : Deuterated at four positions; a D1 receptor partial agonist.
  • Targets : Selective for D1 receptors, unlike Fluphenazine-d8’s D1/D2 antagonism .
  • Applications : Used in hypertension research, highlighting divergent therapeutic applications despite shared isotopic labeling .

Non-Deuterated Parent Compounds

Fluphenazine Dihydrochloride
  • Pharmacology : Potent D1/D2 antagonist with clinical use in schizophrenia. Lacks isotopic labeling, limiting its utility in metabolic studies .
  • Safety : Requires stringent handling protocols (e.g., respiratory protection, controlled storage), similar to deuterated forms .
Fluphenazine Decanoate
  • Structure : Long-acting esterified form of Fluphenazine.
  • Applications : Administered as a depot injection for sustained antipsychotic effects, contrasting with the research-focused Fluphenazine-d8 .

Mechanistically Related Antipsychotics

Flunarizine Dihydrochloride
  • Targets : Dual action as a Na+/Ca²⁺ channel blocker and D2 antagonist.
  • Key Difference : Broader mechanism involving ion channel modulation, unlike Fluphenazine-d8’s receptor-specific activity .
FAUC 365
  • Targets : Selective D3 receptor antagonist (Ki = 0.5 nM) with minimal D2/D4 affinity.
  • Key Difference : Highlights the diversity in dopamine receptor subtype selectivity among antipsychotics .

Comparative Data Table

Compound Deuteration Primary Targets Purity Applications
Fluphenazine-d8 Dihydrochloride 8 H → D D1/D2 receptors >99.48% Metabolic studies, internal standard
Perphenazine D8 Dihydrochloride 8 H → D Dopamine, 5-HT receptors >98% Neuropharmacology research
Fluphenazine Dihydrochloride None D1/D2 receptors N/A Antipsychotic therapy
Flunarizine Dihydrochloride None Na+/Ca²⁺ channels, D2 receptors N/A Antipsychotic, migraine

Research and Therapeutic Implications

  • Deuterated Compounds: Fluphenazine-d8’s isotopic stability enables precise tracking of drug metabolism, addressing limitations of non-deuterated analogs in pharmacokinetic studies .
  • Receptor Specificity: Fluphenazine-d8’s D1/D2 antagonism contrasts with Perphenazine-d8’s serotonergic activity, illustrating structural nuances in phenothiazine derivatives .
  • Safety Protocols: Handling requirements for deuterated compounds align with non-deuterated versions, emphasizing protective gear and controlled storage .

Q & A

Basic Question: What is the primary application of Fluphenazine-d8 Dihydrochloride in receptor binding assays?

Methodological Answer:
this compound is primarily used as a deuterated internal standard in quantitative analyses, such as LC-MS, to improve accuracy in measuring non-deuterated Fluphenazine in biological matrices. Its isotopic labeling minimizes interference with endogenous compounds, enabling precise pharmacokinetic profiling . For receptor binding assays, it serves as a tracer to study dopamine D1/D2 receptor inhibition dynamics via competitive displacement experiments with radiolabeled ligands (e.g., [³H]Spiperone) .

Advanced Question: How does deuterium labeling influence the binding kinetics of this compound compared to its non-deuterated form?

Methodological Answer:
Deuterium substitution may introduce minor isotopic effects, potentially altering binding affinity or dissociation rates. To assess this, perform saturation binding assays using varying concentrations of both forms. Calculate dissociation constants (Kd) and compare via nonlinear regression analysis. Ensure assays are conducted under controlled conditions (pH 7.4, 37°C) to isolate isotopic effects from environmental variables .

Basic Question: Why is Fluphenazine-d8 formulated as a dihydrochloride salt?

Methodological Answer:
The dihydrochloride salt enhances aqueous solubility and stability, critical for in vitro assays requiring dissolution in physiological buffers. This formulation ensures consistent bioavailability in cell-based studies and reduces aggregation artifacts in high-throughput screening .

Advanced Question: How can researchers design metabolism studies to compare this compound with its non-deuterated counterpart?

Methodological Answer:
Co-administer both compounds in vivo (e.g., rodent models) and collect plasma/liver samples at timed intervals. Use LC-MS/MS to quantify parent compounds and metabolites. Employ deuterium-specific fragmentation patterns to distinguish metabolites. Key parameters to compare include AUC, half-life, and metabolic clearance rates .

Basic Question: What methods are recommended to verify the purity of this compound?

Methodological Answer:
Validate purity (>98%) via HPLC-UV/Vis with a C18 column (mobile phase: acetonitrile/0.1% formic acid). Cross-reference the Certificate of Analysis (COA) for batch-specific chromatograms and residual solvent data. Confirm deuteration efficiency using high-resolution mass spectrometry (HRMS) or ²H-NMR .

Advanced Question: How should researchers address batch-to-batch variability in this compound for quantitative studies?

Methodological Answer:
Include calibration curves with each batch, spiking known concentrations into blank matrices. Perform inter-batch comparisons using ANOVA to assess variability. If impurities are detected (e.g., non-deuterated contaminants), apply correction factors derived from parallel experiments with pure standards .

Basic Question: Which pharmacokinetic parameters are critical when evaluating this compound?

Methodological Answer:
Key parameters include maximum plasma concentration (Cmax), area under the curve (AUC), and elimination half-life (t½). Measure these via LC-MS in plasma samples collected over 24–48 hours. Normalize data to non-deuterated controls to assess isotopic effects on absorption/distribution .

Advanced Question: How can contradictory data on dopamine receptor binding affinities be resolved?

Methodological Answer:
Contradictions may arise from assay-specific conditions (e.g., temperature, buffer composition). Replicate experiments using standardized protocols (e.g., CHO cells expressing recombinant D2 receptors). Validate results with orthogonal methods, such as fluorescence polarization or electrophysiology. Statistical meta-analysis of published Kd values can identify outliers .

Advanced Question: What strategies optimize receptor binding assays using this compound?

Methodological Answer:
Pre-incubate membranes with Fluphenazine-d8 to reach equilibrium (30–60 min at 25°C). Use a radioligand (e.g., [³H]N-methylspiperone) at concentrations near its Kd. For competitive assays, include 10-point dilution series of Fluphenazine-d8 and analyze data with the Cheng-Prusoff equation to calculate IC50 values. Validate with Schild regression if non-competitive inhibition is suspected .

Advanced Question: How can researchers ensure reproducibility in studies using different batches of this compound?

Methodological Answer:
Implement a quality control (QC) protocol:

  • Test each batch for deuteration efficiency (≥98%) via HRMS.
  • Validate receptor binding affinity using a reference standard (e.g., Haloperidol for D2 receptors).
  • Document batch-specific COA data (e.g., residual moisture, solvent content) and statistically compare results across batches using multivariate analysis .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.